2-Isobutyl-6-methyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H16N2/c1-8(2)6-12-13-10-5-4-9(3)7-11(10)14-12/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
InChI Key |
BVJZVXJSRWEZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isobutyl 6 Methyl 1h Benzo D Imidazole and Its Analogues
Classical Approaches to Benzimidazole (B57391) Core Synthesis
The foundational methods for benzimidazole synthesis are characterized by one-pot condensation reactions, which, despite often requiring harsh conditions, remain fundamental in organic chemistry.
The most prominent classical route is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile). semanticscholar.orgnih.gov This reaction is typically carried out under acidic conditions at high temperatures. semanticscholar.orgnih.gov For instance, the reaction of o-phenylenediamine with various carboxylic acids in the presence of a catalyst like ammonium (B1175870) chloride can produce 2-substituted benzimidazoles with yields ranging from 72% to 90%. semanticscholar.org
The general mechanism involves the initial formation of a mono-acylated diamine intermediate, which then undergoes a cyclization via intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic benzimidazole ring. While effective, these traditional methods can be limited by low yields and the need for high temperatures, sometimes between 250 °C and 300 °C. semanticscholar.org
Table 1: Examples of Phillips-Ladenburg Reaction Conditions
| o-Phenylenediamine Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO Nanoparticles, 70°C | 94% | semanticscholar.org |
| o-Phenylenediamine | 4-Aminobenzoic Acid | o-Phosphoric Acid, 200°C, 2h | 70% | semanticscholar.org |
| o-Phenylenediamine | Benzoic Acid | Ammonium Chloride, EtOH, 80-90°C | 75.08% | semanticscholar.org |
This table is interactive. Click on the headers to sort.
Another well-established method is the Weidenhagen reaction, which utilizes aldehydes or ketones instead of carboxylic acids. semanticscholar.org This process involves the condensation of a 1,2-diaminobenzene with an aldehyde, typically in the presence of an oxidizing agent like copper(II) acetate (B1210297), to facilitate the final aromatization step. semanticscholar.org The reaction proceeds through the formation of a Schiff base, followed by cyclization and subsequent oxidation to form the benzimidazole product.
Modern variations of this reaction have focused on using milder and more efficient oxidants. For example, hypervalent iodine reagents and hydrogen peroxide in the presence of hydrochloric acid have been successfully employed, offering advantages such as shorter reaction times and excellent yields at room temperature. organic-chemistry.org Supported gold nanoparticles have also been shown to effectively catalyze the selective reaction between o-phenylenediamines and aldehydes under ambient conditions. mdpi.com
Modern and Sustainable Synthetic Strategies for 2-Isobutyl-6-methyl-1H-benzo[d]imidazole
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and precisely controlled methods for benzimidazole synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org The synthesis of benzimidazoles under microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. tandfonline.comresearchgate.net This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. researchgate.netscispace.com
Various catalysts have been employed in these microwave-assisted reactions to enhance efficiency, including zeolites, polyphosphoric acid (PPA), and sodium hypophosphite. tandfonline.comresearchgate.netscispace.com The use of a catalyst like sodium hypophosphite in ethanol (B145695) under microwave conditions provides a clean reaction with an easy work-up, achieving yields of 70% to 80%. tandfonline.comtandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reactants | Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Aldehydes | Conventional Heating | Various | Hours | Moderate | researchgate.net |
| o-Phenylenediamine, Aldehydes | Microwave Irradiation | Sodium Hypophosphite | Minutes | 70-80% | tandfonline.com |
| o-Phenylenediamine, Phenoxy Acid | Microwave Irradiation | Wells-Dawson Acid | Not Specified | Good | scispace.com |
This table is interactive. Click on the headers to sort.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com In benzimidazole synthesis, this has led to the exploration of eco-friendly solvents, catalysts, and energy sources. jrtdd.com Deep eutectic solvents (DES), for example, can serve as both the reaction medium and a reagent, offering high yields and a simplified work-up. nih.gov Other green approaches include using water as a solvent, employing natural catalysts like lemon juice or papaya bark ash, and utilizing ultrasound or grinding techniques to promote reactions without bulk solvents. jrtdd.comnih.gov The use of plant-assisted zinc sulfide (B99878) nanoparticles has also been reported as an ecologically safe and effective method for catalyzing the condensation of aromatic aldehydes with o-phenylenediamine. aip.org
For unsymmetrically substituted starting materials, such as the 4-methyl-1,2-phenylenediamine required for this compound, controlling the position of the substituents (regiocontrol) is critical. The reaction can potentially yield two different isomers (in this case, 6-methyl and 5-methyl derivatives).
Advanced synthetic methods have been developed to address this challenge. One such approach involves a cascade of palladium-catalyzed C–N bond-forming reactions, which allows for the highly selective and predictable formation of complex heterocycles from simple starting materials. acs.org This method can achieve complete regiocontrol by exploiting the chemoselective nature of different catalytic operations. acs.org Another strategy is directed lithiation, where a functional group on the benzimidazole ring directs a metalating agent (like n-butyllithium) to a specific position, allowing for subsequent reaction with an electrophile. This technique has been shown to achieve high regiocontrol on phenyl groups attached to the benzimidazole core. acs.org Such precise methods are invaluable for the unambiguous synthesis of a specific isomer like this compound.
Design and Synthesis of this compound Derivatives and Analogues
The synthesis of this compound and its analogues involves a range of established and modern synthetic methodologies. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatization is a key strategy for modulating biological activity. longdom.org The design of derivatives often focuses on introducing diverse substituents at the N-1, C-2, C-5, and C-6 positions to explore structure-activity relationships (SAR). nih.govnih.gov
Strategies for Alkyl, Aryl, and Heteroaryl Substitutions on the Benzimidazole Ring
The functionalization of the benzimidazole ring is a cornerstone of synthetic efforts to create diverse chemical libraries for biological screening. Strategies for substitution can be broadly categorized into two main approaches: the condensation of pre-functionalized precursors and the post-modification of a pre-formed benzimidazole core.
One of the most common methods for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). beilstein-journals.org For the parent compound, this compound, this would typically involve the reaction of 4-methyl-1,2-phenylenediamine with isovaleraldehyde (B47997) or isovaleric acid under acidic or oxidative conditions. A variety of catalysts, including sodium metabisulfite (B1197395) (Na₂S₂O₅), can be employed to facilitate this condensation. nih.govnih.govsemanticscholar.org The reaction is versatile, allowing for a wide range of alkyl and aryl aldehydes to be used, thereby introducing diversity at the 2-position. beilstein-journals.org
For the introduction of aryl and heteroaryl groups, particularly at the 5- and 6-positions, modern cross-coupling reactions are indispensable. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for aryl groups using boronic acids) and the Buchwald-Hartwig amination (for nitrogen-based groups) are frequently employed. nih.gov These methods typically require a halogenated benzimidazole precursor, such as a bromo-substituted derivative, which can be functionalized with a wide array of coupling partners. nih.gov For instance, a 5(6)-bromo-2-isobutyl-1H-benzimidazole intermediate could be subjected to Suzuki coupling to introduce various aryl or heteroaryl moieties.
N-alkylation and N-arylation represent another critical axis for derivatization. The reaction of a pre-formed benzimidazole with alkyl or aryl halides in the presence of a base is a standard procedure for introducing substituents on the imidazole (B134444) nitrogen. acs.orgacs.org Phase-transfer catalysts can also be utilized to improve the efficiency of N-alkylation. google.com This approach allows for the synthesis of series of N-substituted analogues, which is crucial for exploring how modifications at this position impact the molecule's properties. acs.org Intramolecular radical substitution has also been explored as a method to generate alkyl radicals for subsequent reactions. nih.gov
Table 1: Selected Strategies for Benzimidazole Ring Substitution
| Position | Substitution Type | Methodology | Typical Reagents | Reference |
|---|---|---|---|---|
| C-2 | Alkyl/Aryl | Condensation | o-phenylenediamine, Aldehyde/Carboxylic Acid | beilstein-journals.org |
| N-1 | Alkyl/Aryl | N-Alkylation / N-Arylation | Benzimidazole, Alkyl/Aryl Halide, Base | acs.org |
| C-5 / C-6 | Aryl/Heteroaryl | Suzuki-Miyaura Coupling | Bromo-benzimidazole, Boronic Acid, Pd catalyst | nih.gov |
| C-5 / C-6 | Amino-derivatives | Buchwald-Hartwig Amination | Bromo-benzimidazole, Amine, Pd catalyst | nih.gov |
| C-2 | Amino | Nucleophilic Substitution | 2-Halobenzimidazole, Amine | longdom.org |
Exploration of Substituent Effects at the 2-, 5-, and 6-Positions
The nature and position of substituents on the benzimidazole ring profoundly influence the molecule's physicochemical properties and biological activity. nih.gov For this compound, the isobutyl group at the 2-position and the methyl group at the 6-position are key determinants of its character.
2-Position: The substituent at the C-2 position significantly impacts the electronic and steric profile of the molecule. An alkyl group, such as isobutyl, generally increases the lipophilicity of the compound compared to an unsubstituted benzimidazole. This can affect membrane permeability and interaction with hydrophobic pockets in biological targets. acs.org The introduction of different groups at C-2, such as aryl or heteroaryl moieties, can introduce additional sites for hydrogen bonding or pi-stacking interactions. nih.gov For example, replacing an alkyl group with an amino group at C-2 has been shown to be significant for certain biological activities. nih.gov
5- and 6-Positions: Substituents on the benzene (B151609) ring of the benzimidazole core, at the 5- and 6-positions, modulate the electronic properties of the entire ring system. A methyl group at the 6-position, as in the target compound, is an electron-donating group. This can increase the electron density of the aromatic system. Theoretical studies using Nucleus-Independent Chemical Shift (NICS) calculations have been performed to analyze the effect of substituents on the aromaticity of the benzimidazole ring. aip.org Generally, electron-donating groups can influence the pKa of the imidazole nitrogens and the molecule's ability to participate in intermolecular interactions. The activity of benzimidazole derivatives can be highly dependent on the groups at the 6-position; both electron-rich and electron-poor substituents have been shown to be favorable depending on the specific biological target. nih.gov For instance, in some series, an aryl or heteroaryl substitution at the C-5 or C-6 position enhances anti-inflammatory activity. nih.gov
The interplay between substituents at different positions is also crucial. The combination of an alkyl group at C-2 and a methyl group at C-6 creates a specific electronic and steric landscape that defines the interaction profile of this compound.
Table 2: Influence of Substituents on Benzimidazole Properties
| Position | Substituent Type | General Effect | Example Finding | Reference |
|---|---|---|---|---|
| C-2 | Alkyl (e.g., Isobutyl) | Increases lipophilicity. | N-substitution with straight-chain alkyl groups can provide good antiproliferative activity. | acs.org |
| C-2 | Amino | Can act as H-bond donor; significant for activity. | An amine group at C-2 consistently enhanced anti-inflammatory activity in one study. | nih.gov |
| C-6 | Electron-donating (e.g., Methyl) | Increases electron density of the benzene ring. | Activity can be dependent on the groups at C-6, with both electron-rich and poor groups being effective. | nih.gov |
| C-5 | Electron-withdrawing (e.g., Chloro) | Decreases electron density; can enhance potency. | 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was found to be highly active against Gram-positive bacteria. | nih.gov |
| C-5 / C-6 | Aryl/Heteroaryl | Increases steric bulk and potential for π-interactions. | An aryl/heteroaryl substitution at C-5 or C-6 enhances anti-inflammatory activity. | nih.gov |
Multistep Synthetic Pathways for Complex Analogues
The synthesis of complex analogues of this compound often requires multistep reaction sequences to build molecular complexity in a controlled manner. These pathways allow for the introduction of diverse functional groups that are not accessible through simple one-pot condensations.
A common strategy begins with the synthesis of a core benzimidazole structure, which is then elaborated in subsequent steps. For example, a synthetic route could start with the condensation of 4-methyl-1,2-phenylenediamine and a suitable carboxylic acid to form 2-substituted-6-methyl-1H-benzimidazole. researchgate.net This core can then undergo further reactions. For instance, if a functionalized handle is desired, one might start with a precursor like 4-bromo-1,2-diaminobenzene to synthesize a 5(6)-bromo-benzimidazole intermediate. nih.gov This halogenated compound serves as a versatile platform for introducing complexity via palladium-catalyzed cross-coupling reactions. nih.gov
Another approach involves modifying a substituent that has already been installed. For example, a 2-chloromethyl-1H-benzimidazole intermediate can be prepared and then reacted with various nucleophiles, such as thiols, to generate a library of analogues. mdpi.com
Multistep syntheses are also crucial for creating molecules with multiple points of diversity. A pathway might involve:
Synthesis of a 2,6-disubstituted benzimidazole core (e.g., 2-isobutyl-6-methyl-1H-benzimidazole). nih.gov
N-alkylation or N-arylation to introduce a substituent at the N-1 position. nih.gov
If the substituent at C-6 were a functional group amenable to further reaction (e.g., a bromo or amino group instead of methyl), additional diversity could be introduced at this position.
Table 3: Illustrative Multistep Sequence for a Complex Analogue
| Step | Reaction | Starting Material | Reagent(s) | Product | Reference for Methodology |
|---|---|---|---|---|---|
| 1 | Condensation / Cyclization | 4-Bromo-1,2-phenylenediamine | Isovaleraldehyde, Na₂S₂O₅ | 5-Bromo-2-isobutyl-1H-benzimidazole | nih.govnih.gov |
| 2 | N-Alkylation | 5-Bromo-2-isobutyl-1H-benzimidazole | Benzyl bromide, K₂CO₃ | 1-Benzyl-5-bromo-2-isobutyl-1H-benzimidazole | nih.gov |
| 3 | Suzuki-Miyaura Coupling | 1-Benzyl-5-bromo-2-isobutyl-1H-benzimidazole | Phenylboronic acid, Pd(PPh₃)₄, Base | 1-Benzyl-2-isobutyl-5-phenyl-1H-benzimidazole | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Isobutyl 6 Methyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Isobutyl-6-methyl-1H-benzo[d]imidazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
The ¹H-NMR spectrum is instrumental in identifying the types and connectivity of protons in the molecule. The spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the protons of the isobutyl group, the methyl substituent on the benzene (B151609) ring, and the N-H proton of the imidazole (B134444) ring.
The aromatic region is expected to show signals for the three protons on the substituted benzene ring. The presence of the methyl group at the 6-position influences the chemical shifts and splitting patterns of these protons. Typically, one would observe a singlet for the proton at position 5, and two doublets for the protons at positions 4 and 7, although the actual appearance can be more complex due to second-order effects.
The isobutyl group gives rise to a characteristic set of signals: a doublet for the two equivalent methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the imidazole ring. The methyl group at the 6-position will appear as a singlet in the aliphatic region of the spectrum. The N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~12.0 | br s | - |
| Ar-H (H-4, H-5, H-7) | ~7.0-7.5 | m | - |
| CH₂ (isobutyl) | ~2.7 | d | ~7.3 |
| CH₃ (on ring) | ~2.4 | s | - |
| CH (isobutyl) | ~2.2 | m | - |
Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis
The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the carbon atoms of the benzimidazole core and the isobutyl and methyl substituents.
The quaternary carbon of the imidazole ring (C-2) typically appears significantly downfield. The aromatic carbons of the benzene ring will have signals in the range of approximately 110-145 ppm. The carbons of the isobutyl group and the methyl group on the ring will appear in the aliphatic region (upfield). Analysis of related compounds, such as 1-(4-Bromobenzyl)-2-isobutyl-1H-benzo[d]imidazole, shows the isobutyl carbons appearing at approximately 36.6 ppm (CH₂), 28.1 ppm (CH), and 22.8 ppm (CH₃). diva-portal.org
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~155 |
| Aromatic C (quaternary) | ~130-143 |
| Aromatic CH | ~110-125 |
| CH₂ (isobutyl) | ~37 |
| CH (isobutyl) | ~28 |
| CH₃ (isobutyl) | ~22 |
Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons in the isobutyl group (CH₂ to CH, and CH to the two CH₃ groups). It would also help in assigning the coupled aromatic protons on the benzene ring. ugm.ac.id
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the proton signal of the ring's methyl group would correlate with its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the CH₂ group in the isobutyl substituent would show a correlation to the C-2 carbon of the imidazole ring, confirming the point of attachment. ugm.ac.id Similarly, the proton of the ring's methyl group would show correlations to the adjacent aromatic carbons.
Solid-State NMR for Polymorphic Studies
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is used to study the compound in its solid, crystalline form. Different crystalline forms of the same compound are known as polymorphs, and they can have different physical properties. ssNMR is highly sensitive to the local environment of the nuclei and can distinguish between different polymorphic forms. Although specific solid-state NMR studies on this compound are not widely reported, this technique would be the method of choice to investigate polymorphism, packing effects, and intermolecular interactions in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: A broad absorption band is expected in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutyl and methyl groups are observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are expected to appear in the 1450-1620 cm⁻¹ region. researchgate.net
C-H Bending: Bending vibrations for the methyl and methylene groups will be visible in the 1370-1470 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3000-3400 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N Stretch | ~1620 |
| Aromatic C=C Stretch | 1450-1600 |
Note: These are typical ranges for the specified functional groups and are consistent with data reported for other benzimidazole derivatives. ias.ac.inresearchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint of its structure. The Raman spectrum of this compound would be expected to exhibit a series of characteristic bands corresponding to the vibrational modes of the benzimidazole core and the isobutyl and methyl substituents.
Vibrations associated with the isobutyl group, such as symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups, would be expected in the 2970-2850 cm⁻¹ region. Bending vibrations of the isobutyl and methyl groups would appear at lower wavenumbers. The C-C stretching vibrations of the benzimidazole ring system are expected in the 1620-1200 cm⁻¹ range. researchgate.net A representative table of expected Raman shifts, based on data from related benzimidazole derivatives, is provided below.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3450 |
| Aromatic C-H Stretch | 3100-3000 |
| Isobutyl C-H Stretch | 2960-2870 |
| C=N Stretch | ~1620 |
| Aromatic C=C Stretch | 1590-1450 |
| Methyl C-H Bend | ~1460 |
| C-N Stretch | ~1380 |
This table is predictive and based on data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₂H₁₆N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
The ability to determine the exact mass with high precision is crucial for confirming the identity of a synthesized compound and for distinguishing it from other potential isomers or isobaric compounds. While a specific experimental HRMS spectrum for this compound is not available, the theoretical value serves as a critical reference for its identification.
Table 2: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Calculated using the most common isotopes of carbon, hydrogen, and nitrogen.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of a precursor ion, providing a characteristic fragmentation pattern that is invaluable for structural elucidation. The fragmentation of benzimidazole derivatives often involves characteristic losses from the substituent groups and cleavage of the imidazole ring.
For this compound, the fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways. A common fragmentation pathway for 2-alkyl substituted benzimidazoles is the loss of the alkyl substituent. In this case, the loss of the isobutyl group (C₄H₉) would result in a significant fragment ion. Another expected fragmentation is the loss of a smaller neutral molecule, such as propene (C₃H₆), via a McLafferty-type rearrangement from the isobutyl group. The benzimidazole ring itself can undergo cleavage, leading to further characteristic fragment ions. A proposed fragmentation pattern is outlined in the table below. The analysis of these fragmentation patterns is a critical step in confirming the structure of the molecule. mdpi.comresearchgate.net
Table 3: Proposed Fragmentation Pattern for [C₁₂H₁₆N₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 189.1386 | 133.0760 | C₄H₈ (Butene) | Loss of the isobutyl group |
| 189.1386 | 147.1179 | C₃H₆ (Propene) | McLafferty rearrangement |
This table represents a proposed fragmentation pattern and would require experimental verification.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound in the solid state. While a crystal structure for this compound has not been reported, analysis of related structures, such as 2-ethyl-1H-benzimidazole and other alkyl-substituted benzimidazoles, can provide valuable insights into the expected solid-state conformation and crystal packing. mdpi.comnih.gov
Benzimidazole derivatives often crystallize in monoclinic or orthorhombic space groups. mdpi.comnih.gov The molecule would likely adopt a conformation where the isobutyl group is positioned to minimize steric hindrance. The planarity of the benzimidazole ring system is a key feature, although slight deviations can occur due to crystal packing forces. The table below presents representative crystallographic data for a related benzimidazole derivative to illustrate the type of information obtained from an SC-XRD experiment.
Table 4: Representative Crystallographic Data for a Substituted Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.124(2) |
| b (Å) | 7.688(2) |
| c (Å) | 19.986(2) |
| β (°) | 98.99(1) |
| Volume (ų) | 1688.3(5) |
Data for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, a related compound, is presented for illustrative purposes. mdpi.com
The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding and other non-covalent interactions. The N-H group of the imidazole ring is a strong hydrogen bond donor, and the imine-type nitrogen atom is a hydrogen bond acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, which often link the molecules into infinite chains or tapes within the crystal lattice. mdpi.comnih.gov
Table 5: Common Non-Covalent Interactions in Benzimidazole Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | N | 2.7 - 2.9 |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 |
Distances are approximate and can vary depending on the specific crystal structure.
Conformational Analysis in the Solid State
The conformation of this compound in the solid state is dictated by the spatial arrangement of the isobutyl group relative to the planar benzimidazole ring system. The flexibility of the isobutyl group, with its rotatable single bonds, allows for various possible conformations. In the crystalline form, the molecule is expected to adopt a conformation that maximizes packing efficiency and is stabilized by intermolecular interactions.
Studies on similar 2-alkyl-substituted benzimidazoles, such as 2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole, have revealed the existence of polymorphism, where different crystal forms exhibit distinct molecular conformations. researchgate.netresearchgate.net For instance, 2-propyl-1H-benzimidazole shows an irreversible phase transition upon heating, leading to significant changes in crystal packing and the conformation of the propyl chain. researchgate.net This suggests that this compound may also exhibit polymorphism, with different conformers present in different crystalline forms.
Based on analyses of related structures, the isobutyl group can adopt various staggered conformations. The specific torsion angles will be those that minimize steric strain and optimize intermolecular forces within the crystal lattice. The planarity of the benzimidazole ring itself is a common feature in many derivatives. nih.govmdpi.com
| Structural Feature | Expected Characteristic | Basis of Inference |
|---|---|---|
| Benzimidazole Ring System | Essentially planar | Common feature in benzimidazole derivatives nih.govmdpi.com |
| Isobutyl Group Conformation | Likely to adopt a low-energy, staggered conformation to minimize steric hindrance. Potential for different conformers in polymorphic forms. | Analysis of 2-propyl-1H-benzimidazole researchgate.net |
| Intermolecular Interactions | N-H···N hydrogen bonding forming chains or dimers. | Observed in various 1H-benzo[d]imidazole structures nih.gov |
| π-π stacking between aromatic rings. | A common packing motif in aromatic heterocyclic compounds nih.gov |
Thermal Analysis Methodologies
Differential Scanning Calorimetry (DSC) is a crucial technique for investigating the thermal properties of solid materials, including phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, a DSC thermogram would provide valuable information about its thermal stability and polymorphic behavior.
A typical DSC experiment would involve heating a small sample of the compound at a constant rate and measuring the heat flow required to maintain its temperature equal to that of a reference. An endothermic peak on the DSC curve would indicate a melting transition, with the peak onset providing the melting point and the area under the peak corresponding to the enthalpy of fusion.
Given the potential for polymorphism, as seen in related compounds like 2-propyl-1H-benzimidazole, DSC could reveal more complex thermal behavior. researchgate.net For example, an irreversible exothermic event followed by an endothermic peak upon heating would suggest a transition from a metastable to a more stable polymorph before melting. The presence of multiple melting peaks could also indicate the existence of different crystalline forms.
The study of 2-propyl-1H-benzimidazole using DSC showed an irreversible phase transition at 384 K from an ordered form to a new polymorph. researchgate.net This highlights the utility of DSC in identifying and characterizing such transformations. Therefore, a DSC analysis of this compound would be instrumental in determining its melting point, enthalpy of fusion, and identifying any potential polymorphic transitions.
| Thermal Event | Expected Observation in DSC | Significance |
|---|---|---|
| Melting | A sharp endothermic peak | Determination of the melting point and enthalpy of fusion. |
| Polymorphic Transition | An endothermic or exothermic peak prior to the final melting peak. May be reversible or irreversible upon cooling and reheating. | Indicates the presence of multiple crystal forms with different thermal stabilities. researchgate.net |
| Crystallization | An exothermic peak upon cooling from the melt. | Provides information on the crystallization behavior and tendency to form amorphous or crystalline solids. |
Computational Chemistry and Molecular Modeling of 2 Isobutyl 6 Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole. These calculations provide a static, time-independent picture of the molecule's electronic structure and properties in its ground state.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or cc-pVDZ, are commonly used for this purpose. nih.govdergipark.org.tr The optimization process ensures that all calculated properties correspond to the most realistic molecular structure. mdpi.com Once the geometry is optimized, a frequency calculation is typically performed to confirm that the structure represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov
Beyond geometry, DFT provides access to a wealth of electronic properties. These include the total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and reactivity.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For similar benzimidazole (B57391) derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.71 eV to 5.61 eV, indicating significant stability. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. nih.govresearchgate.net These descriptors quantify different aspects of a molecule's reactivity.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents a set of representative global reactivity descriptors and their typical interpretation in the context of DFT.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. irjweb.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating polarizability. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. irjweb.com |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface to identify regions that are electron-rich or electron-poor. This analysis is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. researchgate.net
For this compound, the MESP surface would show regions of negative potential (typically colored red) and positive potential (colored blue). The nitrogen atoms of the imidazole (B134444) ring are expected to be the most electron-rich centers, exhibiting a strong negative potential. These sites are prone to electrophilic attack and are key locations for hydrogen bonding. Conversely, the hydrogen atom attached to the imidazole nitrogen (N-H) would represent a region of high positive potential, making it a primary site for nucleophilic interaction. The isobutyl and methyl groups would exhibit a relatively neutral potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uba.ar The primary output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. wisc.edu
Table 2: Representative NBO Analysis Data This table shows examples of donor-acceptor interactions and their calculated stabilization energies (E(2)) for a hypothetical analysis of this compound, illustrating the types of interactions that confer stability.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C4-C5) | π(C6-C7) | ~20 | π → π (Intra-ring delocalization) |
| π(C8-C9) | π(N1-C2) | ~18 | π → π (Ring-to-ring delocalization) |
| LP(1) N1 | σ(C2-N3) | ~25 | Lone Pair → Antibond (Hyperconjugation) |
| LP(1) N3 | π(C8-C9) | ~30 | Lone Pair → Antibond (Resonance stabilization) |
| σ(C-H) | σ(C-C) | ~5 | σ → σ (Hyperconjugation from alkyl groups) |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, used within the DFT framework, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com By computing the isotropic magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. mdpi.com
For this compound, theoretical chemical shifts would be calculated and compared against experimentally obtained spectra. This comparison helps in the unambiguous assignment of each proton and carbon signal. nih.gov For instance, experimental data for the closely related compound (±)-1-(6-methyl-1H-benzo[d]imidazol-2-yl)ethanol shows characteristic shifts that can be used as a benchmark for theoretical predictions. nih.gov
Table 3: Comparison of Experimental and Theoretical NMR Chemical Shifts This table presents experimental ¹H and ¹³C NMR data for a similar benzimidazole analog alongside the type of data that would be generated from DFT-GIAO calculations for this compound for structural validation.
| Atom/Group | Experimental Shift (ppm) for Analog nih.gov | Predicted Shift (ppm) for Target |
| NH (imidazole) | 12.20 | Calculated Value |
| Aromatic-H | 8.38, 8.08, 7.66 | Calculated Values |
| Aliphatic-CH (next to ring) | 4.99 | Calculated Value |
| Methyl-H (on ring) | 2.50 | Calculated Value |
| Aliphatic-CH₃ | 1.51 | Calculated Values |
| C=N (imidazole) | 141 | Calculated Value |
| Aromatic-C | 138.8, 115.2 | Calculated Values |
| Chiral Carbon | 70 | Calculated Value |
| Methyl-C (on ring) | 25 | Calculated Value |
| Aliphatic-CH₃ | 23.2 | Calculated Value |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's conformational changes and interactions with its environment (e.g., a solvent or a biological receptor) to be observed. nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Space: Analyze the flexibility of the isobutyl side chain and its preferred orientations relative to the benzimidazole core.
Study Solvation: Investigate how the molecule interacts with surrounding water or other solvent molecules, providing information on its solubility and the stability of its hydration shell.
Analyze Intermolecular Interactions: Simulate the binding of the molecule to a biological target, such as an enzyme or receptor. researchgate.net These simulations can reveal the key interactions responsible for binding, calculate the binding free energy, and explain the dynamic stability of the resulting complex. nih.gov Such studies are crucial in fields like drug design to understand the mechanism of action. acs.org
Conformational Space Exploration of this compound
There are no available studies that have explored the conformational space of this compound. Such an analysis would typically involve computational methods to identify the molecule's low-energy three-dimensional shapes, or conformers. This is crucial for understanding its potential interactions with biological targets, as the molecule's shape dictates its ability to fit into binding sites. However, no research detailing the potential energy surface or identifying stable conformers for this specific compound has been published.
Ligand-Target Binding Dynamics and Stability Simulations
No research could be found on the ligand-target binding dynamics or stability simulations for this compound. Molecular dynamics (MD) simulations are powerful tools used to simulate the movement of a ligand and its target protein over time, providing insights into the stability of their complex and the nature of their interactions. The absence of such studies means there is no information on how this compound might behave when bound to a biological target, nor any data on the stability of such a potential complex.
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. Despite the prevalence of these studies for the broader benzimidazole class of compounds, no specific molecular docking research has been published for this compound.
Prediction of Binding Modes with Specific Biological Targets (e.g., Enzymes, Proteins)
There are no published reports predicting the binding modes of this compound with any specific biological targets. While many benzimidazole derivatives have been docked against various enzymes and proteins to explore their therapeutic potential, this particular compound has not been investigated in this context according to available scientific literature. Therefore, there is no data on its potential binding affinity, orientation within a protein active site, or preferred biological targets.
Elucidation of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)
As no docking studies have been performed, there is consequently no information elucidating the key binding interactions for this compound. Analysis of binding interactions provides critical details on the forces that stabilize a ligand-protein complex, such as the formation of hydrogen bonds, hydrophobic contacts, or pi-pi stacking. This information is fundamental for rational drug design and lead optimization. However, for this compound, no such interactions have been computationally modeled or described.
Structure Activity Relationship Sar Investigations of 2 Isobutyl 6 Methyl 1h Benzo D Imidazole Analogues
Positional and Substituent Effects on Molecular Interactions
The specific placement and nature of substituent groups on the benzimidazole (B57391) ring are paramount in determining the molecule's interaction with biological targets, thereby dictating its activity. nih.gov
Structural modifications of the benzimidazole scaffold are a key strategy for modulating biological target affinity and selectivity. nih.gov Altering substituents at various positions can fine-tune the interactions with specific receptors or enzymes. For example, the introduction of bulky, lipophilic groups can be favorable for activity at certain targets. nih.gov In the context of adrenergic receptor ligands, the nature of the substituent on the carbon bridge between a naphthalene (B1677914) and imidazole (B134444) ring was shown to be critical for maintaining potent alpha-2 adrenoceptor activity and high selectivity over the alpha-1 subtype. nih.gov
The selectivity of benzimidazole derivatives can be significantly altered by seemingly minor structural changes. For instance, in a series of benzimidazole-6-sulfonamides, modifications to the substitution pattern on a phenol (B47542) moiety attached to the C2 position dramatically affected both activity and selectivity for bromodomain proteins. dundee.ac.uk Specifically, a 3,5-dimethyl-4-phenolic substitution was found to be crucial for the desired activity profile, with other modifications leading to a loss of activity or selectivity. dundee.ac.uk This highlights the principle that achieving desired biological activity is a delicate balance of optimizing multiple substituent interactions simultaneously.
Physicochemical Descriptors in SAR Analysis
The biological activity of benzimidazole analogues is often correlated with various physicochemical descriptors, which quantify properties like lipophilicity and electronic character.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in SAR studies as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and bind to targets. For benzimidazole derivatives, lipophilic character can be advantageous for certain activities. For example, the introduction of a lipophilic isopropyl group was found to increase the selectivity of certain benzimidazole analogues against Gram-positive bacteria. nih.gov
Steric bulk is another important factor. The size and shape of substituents can either promote or hinder binding to a biological target. In some cases, bulky groups are preferred. For instance, the simultaneous introduction of bulky lipophilic groups at position 4 of the benzimidazole ring was favorable for potent TRPV-1-antagonising activity. nih.gov Conversely, the introduction of a bulky methoxy (B1213986) group at the para position of a phenyl ring attached to a benzimidazole scaffold led to diminished or no antibacterial activity. nih.gov This demonstrates that the optimal steric bulk is highly target-dependent.
The following table illustrates how modifications to substituents can affect the lipophilicity and, consequently, the biological activity of hypothetical benzimidazole analogues.
| Analogue | Substituent at C2 | Substituent at C6 | Calculated LogP (Hypothetical) | Observed Activity (Hypothetical) |
| A | Isobutyl | Methyl | 3.5 | Moderate |
| B | Ethyl | Hydrogen | 2.8 | Low |
| C | Phenyl | Chloro | 4.2 | High |
| D | Isobutyl | Hydroxy | 3.0 | Low |
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly impact the reactivity and interaction of the benzimidazole ring with its biological targets. researchgate.net The electron-rich nature of the benzimidazole ring allows it to readily accept or donate protons, facilitating the formation of various weak interactions crucial for binding. nih.govnih.gov
Studies have shown a direct correlation between the electronic nature of substituents and biological activity. For example, one SAR study observed that benzimidazole derivatives with electron-withdrawing moieties exhibited better antibacterial activity, while for antifungal activity, the reverse was true. researchgate.net In another instance, the presence of electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl resulted in excellent anti-inflammatory activity. nih.gov The electronic properties of the benzimidazole system can be studied using computational quantum chemical methods, which calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sapub.org These calculations can help in understanding the molecule's ability to donate or accept electrons, providing insights into its reactivity and potential biological activity. sapub.orgnih.gov
The table below provides examples of how different electronic substituents might influence the activity of benzimidazole derivatives.
| Substituent at C5/C6 | Electronic Effect | Observed Activity Trend (Example) | Reference |
| -NO2 | Electron-withdrawing | Increased Anti-inflammatory Activity | nih.gov |
| -Cl | Electron-withdrawing | Increased Antibacterial Activity | researchgate.net |
| -OCH3 | Electron-donating | Favorable for 5-lipoxygenase inhibition | nih.gov |
| -NH2 | Electron-donating | Enhanced COX and 5-lipoxygenase inhibition | nih.gov |
Computational Approaches to SAR
The exploration of Structure-Activity Relationships (SAR) for 2-Isobutyl-6-methyl-1H-benzo[d]imidazole and its analogues is significantly enhanced by computational methods. These in silico techniques provide profound insights into the molecular features governing biological activity, guiding the design of more potent and selective compounds. By modeling the interactions between molecules and their biological targets, researchers can predict activity and prioritize synthetic efforts, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR studies are instrumental in identifying the key physicochemical and structural properties that dictate their therapeutic effects. nih.gov
The fundamental principle of QSAR is to correlate molecular descriptors—numerical values that characterize properties of a molecule—with observed biological activity. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By applying statistical methods like Multiple Linear Regression (MLR), researchers can develop predictive models. nih.govresearchgate.net
For instance, a hypothetical QSAR study on a series of 2-isobutyl-1H-benzo[d]imidazole analogues with varying substituents at the 6-position (such as the methyl group in the parent compound) might reveal that specific electronic and steric properties are crucial for activity. A model could be developed that links descriptors to the observed inhibitory concentrations (IC50) against a particular target.
A typical QSAR model is represented by a linear equation:
Biological Activity = c1 * D1 + c2 * D2 + ... + cn * Dn + k
Where D represents the descriptor, c is its coefficient, and k is a constant. The quality and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction. nih.gov High statistical significance in these parameters indicates a robust and reliable model that can be used to predict the activity of novel, unsynthesized analogues. nih.govresearchgate.net
Table 1: Hypothetical QSAR Descriptors and Their Impact on the Activity of this compound Analogues
| Descriptor Category | Specific Descriptor | Potential Impact on Activity |
| Electronic | Hammett Constant (σ) | A positive coefficient might indicate that electron-withdrawing groups at the 6-position enhance activity. |
| Steric | Molar Refractivity (MR) | A negative coefficient could suggest that bulky substituents at the 6-position are detrimental to activity. |
| Hydrophobic | Partition Coefficient (logP) | An optimal logP value may be identified, indicating a balance is needed for membrane permeability and target binding. |
| Topological | Wiener Index (W) | This descriptor relates to molecular branching; its coefficient could reveal preferences for linear or branched substituents. |
This table is illustrative and based on general principles of QSAR applied to benzimidazole derivatives.
In studies on related 2-substituted benzimidazoles, QSAR models have successfully predicted antibacterial and anticancer activities. nih.govbenthamdirect.com For example, research on 2-substituted benzimidazole derivatives as potential anti-breast cancer agents led to the design of novel compounds with significant inhibitory effects on the MCF-7 cell line. benthamdirect.com These studies often employ a training set of compounds to build the model and a test set to validate its predictive capability. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful computational tool used in drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov This approach is particularly valuable when the 3D structure of the target protein is unknown, as it relies on the structures of known active ligands.
A pharmacophore model for analogues of this compound would typically identify key features such as:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the imidazole ring are potential hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The N-H group in the imidazole ring is a crucial hydrogen bond donor.
Hydrophobic/Aromatic Regions (HY/AR): The fused benzene (B151609) ring and the isobutyl group contribute to hydrophobic interactions.
By aligning a set of active benzimidazole analogues, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to screen virtual libraries of compounds, identifying novel molecules that possess the required features and are therefore likely to be active.
For example, a pharmacophore model developed from a series of benzimidazole derivatives targeting a specific enzyme might reveal that a hydrogen bond donor at the N1 position, a hydrophobic group at the C2 position (like the isobutyl group), and an aromatic ring system are critical for binding. The methyl group at the 6-position could contribute to van der Waals interactions or modulate the electronic properties of the aromatic system.
Table 2: Key Pharmacophoric Features in this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Target Interaction |
| Hydrogen Bond Donor | N-H of the imidazole ring | Forms a key hydrogen bond with an acceptor group on the target protein. |
| Hydrogen Bond Acceptor | N of the imidazole ring | Interacts with a hydrogen bond donor on the target protein. |
| Aromatic Ring | Benzene ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. |
| Hydrophobic Group | Isobutyl group at C2 | Occupies a hydrophobic pocket within the active site, contributing to binding affinity. |
| Hydrophobic Group | Methyl group at C6 | Provides additional hydrophobic contact and can influence the electronic nature of the benzimidazole core. |
This table outlines the likely pharmacophoric features based on the structure of the compound and general knowledge of pharmacophore modeling.
Pharmacophore modeling has been successfully applied to various classes of benzimidazole derivatives to design potent inhibitors for targets such as factor IXa, highlighting the potential of these compounds as antithrombotic agents. nih.gov The integration of pharmacophore modeling with other computational techniques like molecular docking can further refine the understanding of ligand-receptor interactions and guide the synthesis of next-generation therapeutic agents based on the this compound scaffold. rroij.com
Mechanistic Insights into Biological Target Interactions of 2 Isobutyl 6 Methyl 1h Benzo D Imidazole in Vitro and in Silico Focus
Molecular Mechanisms of Enzyme Inhibition (e.g., Kinase Inhibition, DNA Topoisomerase I Interference)
The benzimidazole (B57391) core is a key structural motif in the development of various enzyme inhibitors.
Kinase Inhibition: Certain benzimidazole derivatives have been identified as potent inhibitors of multiple kinases, which are crucial regulators of cellular processes. For instance, a series of 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids have demonstrated inhibitory activity against key kinases like EGFR, HER2, and CDK2. nih.gov Mechanistic studies on these compounds revealed they can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proteins like caspase-3, Bax, and Bcl-2. nih.gov Similarly, 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles were optimized as selective inhibitors of protein kinase C-zeta (PKC-zeta), a potential target for inflammatory diseases. nih.gov
DNA Topoisomerase I Interference: Some novel 1H-benzo[d]imidazole (BBZ) derivatives have been designed and synthesized as potential anticancer agents that target human topoisomerase I (Hu Topo I). nih.gov Computational studies and DNA relaxation assays confirmed Hu Topo I as a probable target for these molecules. nih.gov The interaction with the enzyme-DNA complex is a key aspect of their mechanism.
Interaction with Bacterial Cellular Components (e.g., FtsZ Proteins, Pyruvate (B1213749) Kinases)
The antibacterial potential of benzimidazoles often stems from their ability to interfere with essential bacterial processes.
FtsZ Proteins: The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for new antibacterial agents. nih.gov Molecular docking analyses of certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have suggested that FtsZ proteins are a potential target, implicating them in the antibacterial mechanism of action. nih.gov It is known that 2,5,6-trisubstituted benzimidazoles, in particular, can exhibit antitubercular activity by targeting FtsZ. nih.gov
Pyruvate Kinases: Pyruvate kinase is another essential enzyme in bacteria, and its inhibition can lead to antistaphylococcal activity. nih.gov The M2 isoform of pyruvate kinase (PKM2) has been identified as a target for some 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones, which act as activators of this enzyme. nih.gov Molecular docking studies of other benzimidazole derivatives also point towards pyruvate kinases as a potential site of action for their antibacterial effects. nih.gov
Receptor Binding and Modulation (e.g., Quorum Sensing Receptors)
While specific interactions with quorum sensing receptors for the requested compound are not documented, other benzimidazole derivatives have been studied for their receptor modulation capabilities. For example, some derivatives have been investigated for their ability to modulate γ-aminobutyric acid (GABA) type A receptors, which are important in the central nervous system. mdpi.com
Cellular Pathway Modulation at a Molecular Level
The diverse biological activities of benzimidazole derivatives are a result of their ability to modulate various cellular pathways at the molecular level. As mentioned earlier, certain kinase inhibitors containing the benzimidazole scaffold can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The activation of PKM2 by specific benzimidazole derivatives is another example of pathway modulation, although studies suggest that PKM2 activation alone may not be sufficient to alter cancer cell metabolism. nih.gov
Theoretical Frameworks for Understanding Ligand-Macromolecule Interactions
The interaction between a ligand like a benzimidazole derivative and its macromolecular target is governed by principles of molecular recognition. Computational methods such as molecular docking are invaluable tools for predicting and understanding these interactions.
For various benzimidazole derivatives, molecular docking studies have been instrumental in elucidating potential binding modes and identifying key interactions within the active sites of target proteins. For example, docking studies of 1H-benzo[d]imidazole derivatives with the human topoisomerase I-DNA complex have helped to understand their binding interactions. nih.gov Similarly, for compounds targeting bacterial enzymes, docking has identified potential interactions with FtsZ proteins and pyruvate kinases. nih.gov These computational models provide a theoretical framework that guides the rational design and optimization of new, more potent and selective benzimidazole-based therapeutic agents.
Advanced Analytical Method Development for 2 Isobutyl 6 Methyl 1h Benzo D Imidazole in Research Contexts
Chromatographic Separations
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing the means to separate complex mixtures and quantify individual components. For 2-Isobutyl-6-methyl-1H-benzo[d]imidazole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and critical roles.
HPLC is the cornerstone for assessing the purity of non-volatile compounds like this compound. A validated HPLC method is crucial for confirming the identity and purity of newly synthesized batches and for quality control throughout the research and development process.
A typical reversed-phase HPLC (RP-HPLC) method can be developed for the purity assessment of this compound. The purity of benzimidazole (B57391) derivatives is often determined using HPLC systems equipped with columns like a C18. nih.gov The method's validation would encompass specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. For instance, a study on various benzimidazole derivatives utilized a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) for successful separation. nih.gov
A potential HPLC method for this compound could employ a C18 column with a gradient elution system. A mobile phase starting with a higher proportion of aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and gradually increasing the organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from any polar or non-polar impurities. nih.gov Detection is commonly performed using a UV detector at a wavelength where the benzimidazole ring exhibits strong absorbance, typically around 280-300 nm. nih.gov
Interactive Data Table: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Method validation would involve demonstrating linearity over a concentration range, with correlation coefficients (r²) typically exceeding 0.999. nih.gov Accuracy would be assessed by recovery studies of spiked samples, and precision would be determined by analyzing multiple preparations of a homogenous sample, with relative standard deviations (RSD) ideally below 2%.
While HPLC is suitable for the direct analysis of this compound, Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The inherent polarity of the benzimidazole ring, due to the N-H group, can lead to poor peak shape and tailing in GC analysis. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. youtube.com
Common derivatization techniques for compounds with active hydrogens, such as the N-H group in the imidazole (B134444) ring, include silylation, acylation, or alkylation. youtube.comyoutube.com For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active proton with a non-polar trimethylsilyl (B98337) (TMS) group, making the derivative more amenable to GC analysis.
The derivatized sample can then be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. tandfonline.com The temperature program would be optimized to ensure good separation of the derivatized target compound from any volatile impurities or derivatization byproducts.
Interactive Data Table: Hypothetical GC Method for Volatile Derivatives
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction Conditions | 70 °C for 30 minutes |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Techniques for High-Resolution Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical power, providing both separation and structural information. For this compound, LC-MS/MS and GC-MS are indispensable for in-depth analysis.
In the context of drug discovery, understanding the metabolic fate of a compound is crucial. In vitro metabolism studies, often using liver microsomes or S9 fractions, are conducted to identify potential metabolites. researchgate.netnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for such investigations due to its high sensitivity and specificity. scispace.com
For this compound, in vitro incubation with liver microsomes in the presence of NADPH would likely lead to oxidative metabolism. Common metabolic pathways for benzimidazole derivatives include hydroxylation of the alkyl side chain or the aromatic ring, and subsequent conjugation reactions like glucuronidation or sulfation. researchgate.netnih.gov
An LC-MS/MS method for metabolite identification would utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, to obtain accurate mass measurements of both the parent compound and its metabolites. scripps.edu Collision-induced dissociation (CID) would be used to generate fragmentation patterns, which are crucial for structural elucidation of the metabolites. nih.gov For example, a study on the metabolism of a novel benzimidazole compound, ZLN005, successfully identified various phase I and phase II metabolites using LC-MS/MS. researchgate.netnih.gov
Interactive Data Table: Potential Metabolites of this compound and their Detection by LC-MS/MS
| Putative Metabolite | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments |
| Parent Compound | C₁₂H₁₆N₂ | 189.1386 | Fragments corresponding to loss of isobutyl group |
| Hydroxylated Metabolite | C₁₂H₁₆N₂O | 205.1335 | Neutral loss of H₂O from parent, characteristic fragments |
| Carboxylic Acid Metabolite | C₁₂H₁₄N₂O₂ | 219.1128 | Fragments indicating oxidation of the isobutyl chain |
| Glucuronide Conjugate | C₁₈H₂₄N₂O₇ | 381.1656 | Neutral loss of glucuronic acid (176 Da) |
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring the progress of chemical reactions and identifying intermediates and byproducts in the synthesis of this compound. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.gov
A GC-MS analysis of the reaction mixture, after appropriate work-up and derivatization (if necessary), can provide a detailed profile of the components present. The mass spectrometer provides mass-to-charge ratios and fragmentation patterns for each separated peak, allowing for the identification of known and unknown compounds by comparison with spectral libraries or by interpretation of the fragmentation data. For instance, in the synthesis of various benzimidazole derivatives, GC-MS has been used to confirm the structure of the products. nih.gov
Interactive Data Table: Illustrative GC-MS Data for Reaction Mixture Analysis
| Retention Time (min) | Tentative Identification | Key m/z values |
| 5.2 | Starting Material: 4-methyl-1,2-phenylenediamine | 122, 107, 77 |
| 8.1 | Starting Material: Isovaleraldehyde (B47997) | 86, 71, 43 |
| 12.5 | Product: this compound | 188 (M⁺), 145, 131 |
| 14.2 | Potential Byproduct: N-isobutyl-4-methyl-1,2-phenylenediamine | 178, 163, 121 |
This comprehensive suite of advanced analytical methods provides the necessary framework for the thorough scientific investigation of this compound, from its initial synthesis and purity confirmation to the elucidation of its metabolic pathways.
Future Research Directions and Unexplored Avenues for 2 Isobutyl 6 Methyl 1h Benzo D Imidazole
Novel Synthetic Routes for Enhanced Yield and Selectivity
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for the advancement of any potential therapeutic agent. Future research should prioritize the exploration of novel synthetic routes for 2-Isobutyl-6-methyl-1H-benzo[d]imidazole that offer improvements in yield, purity, and scalability over classical condensation methods.
Microwave-Assisted Organic Synthesis (MAOS): This technique has revolutionized chemical synthesis by significantly reducing reaction times and often improving yields. nih.govevitachem.comnih.govnih.gov The application of microwave irradiation to the condensation of 4-methyl-1,2-phenylenediamine with isovaleric acid or its derivatives could provide a rapid and efficient route to the target molecule. The use of eco-friendly solvents and catalysts, such as sodium hypophosphite or erbium triflate (Er(OTf)₃), under microwave conditions should be investigated to develop a greener synthetic protocol. nih.govevitachem.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net A flow-based approach for the synthesis of this compound could involve the reaction of the corresponding o-phenylenediamine (B120857) and aldehyde or carboxylic acid in a heated and pressurized microreactor. This method allows for precise control over reaction parameters, potentially leading to higher yields and selectivity.
Green Chemistry Approaches: The principles of green chemistry should be a guiding force in the development of new synthetic strategies. researchgate.neteuropa.eu This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, employing a heterogeneous catalyst, such as gold nanoparticles on a titanium dioxide support, could facilitate the selective synthesis of the benzimidazole (B57391) core under mild, ambient conditions. researchgate.net Research into one-pot reactions where multiple synthetic steps are combined without the isolation of intermediates would also contribute to a more sustainable and efficient process. europa.eu
| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for green chemistry | Catalyst (e.g., sodium hypophosphite, Er(OTf)₃), solvent, microwave power and temperature |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, flow rate, temperature, pressure, catalyst immobilization |
| Green Chemistry | Reduced environmental impact, sustainability, cost-effectiveness | Use of renewable feedstocks, biodegradable solvents, and recyclable catalysts |
Deeper Exploration of Tautomeric Forms and Their Impact on Interactions
N-unsubstituted benzimidazoles, including this compound, can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole (B134444) ring. evitachem.comnih.govnih.govresearchgate.net The relative population of these tautomers can be influenced by the substituent groups and the surrounding environment, and each tautomer can exhibit different binding affinities to biological targets. rsc.org
A crucial area for future research is the detailed investigation of the tautomeric equilibrium of this compound. Advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) and solid-state NMR, can be employed to experimentally determine the predominant tautomeric form in different solvents and in the solid state. nih.govnih.gov These experimental studies should be complemented by computational methods, such as Density Functional Theory (DFT) calculations, to predict the relative stabilities of the tautomers and the energy barrier for their interconversion. europa.euresearchgate.net
Understanding the tautomeric landscape is critical as the different forms present distinct hydrogen bond donor-acceptor patterns, which will directly impact how the molecule interacts with its biological targets. For instance, the binding of a specific tautomer to the active site of an enzyme could be favored, and this information is invaluable for structure-based drug design.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating the drug discovery process. researchgate.net Future research on this compound should leverage a range of advanced computational techniques for predictive modeling.
Density Functional Theory (DFT): DFT calculations can be used to optimize the three-dimensional structure of the molecule and to determine its electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.orgnih.gov This information provides insights into the molecule's reactivity and potential interaction sites.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in a simulated biological environment, such as in complex with a target protein. nih.goveuropa.euresearchgate.net These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of benzimidazole derivatives with their biological activity. nih.govnih.govresearchgate.net By synthesizing and testing a library of analogues of this compound, these models can be developed to guide the design of new compounds with enhanced potency and selectivity.
| Computational Method | Application in Future Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Optimized 3D structure, molecular orbital energies, electrostatic potential maps |
| Molecular Dynamics (MD) | Simulation of ligand-protein interactions | Stability of the complex, key binding interactions, conformational dynamics |
| 3D-QSAR (CoMFA/CoMSIA) | Predictive modeling of biological activity | Identification of key structural features for activity, design of new potent analogues |
Expanding the Scope of Structure-Activity Relationship Studies
While the benzimidazole scaffold is well-studied, a comprehensive structure-activity relationship (SAR) for this compound is yet to be established. Future research should focus on systematically exploring the impact of structural modifications on its biological activity. nih.govresearchgate.net
Systematic modifications should be made to both the isobutyl group at the 2-position and the methyl group at the 6-position. For the 2-position, a library of analogues could be synthesized with varying alkyl chain lengths, branching, and the introduction of cyclic or aromatic moieties. nih.gov This would help to delineate the optimal size, shape, and lipophilicity of the substituent at this position.
Similarly, the influence of the 6-methyl group should be investigated by replacing it with other small alkyl groups, halogens, or electron-donating and electron-withdrawing groups. nih.govnih.govresearchgate.net These modifications will probe the electronic and steric requirements for optimal activity. The synthesized analogues should then be evaluated in relevant biological assays to build a robust SAR profile. This will provide a clear understanding of the pharmacophore and guide the rational design of more potent and selective derivatives. For example, studies on other benzimidazoles have shown that the nature of the substituent at the C-2 position significantly influences activity, with an increase in activity observed in the alkyl series from propyl to butyl. nih.gov Furthermore, the presence of a methyl group at the 5- or 6-position has been noted as crucial for enhancing the bioactivity of some benzimidazole derivatives. nih.gov
Identification of New Molecular Targets for Mechanistic Research
The broad spectrum of biological activities reported for benzimidazole derivatives suggests that they may interact with multiple molecular targets. nih.govresearchgate.net A critical avenue for future research is the identification of the specific molecular targets of this compound to elucidate its mechanism of action.
Target identification can be approached through a combination of computational and experimental methods. In silico approaches, such as reverse docking, can be used to screen the compound against a large database of known protein structures to predict potential binding partners. nih.gov Experimental techniques, including affinity chromatography, chemical proteomics, and thermal shift assays, can then be employed to validate these computational predictions and identify the direct binding partners of the compound in a cellular context.
Once a molecular target is identified and validated, further mechanistic studies can be conducted to understand how the binding of this compound modulates the function of the target protein and the downstream cellular pathways. This knowledge is essential for understanding the compound's therapeutic effects and for the development of more targeted and effective second-generation molecules. The diverse pharmacological profiles of benzimidazoles, including their roles as anticancer, anti-inflammatory, and antimicrobial agents, underscore the importance of pinpointing the specific interactions that drive these effects. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 2-Isobutyl-6-methyl-1H-benzo[d]imidazole and its derivatives?
- Synthesis : A common approach involves cyclocondensation of substituted o-phenylenediamines with carboxylic acids or aldehydes under acidic conditions. For example, derivatives of 1H-benzo[d]imidazole are synthesized via refluxing in glacial acetic acid or using catalysts like Mn(IV) oxide (85% yield in dichloromethane) .
- Characterization : Use spectroscopic techniques such as H NMR, C NMR, FT-IR, and HRMS to confirm structure and purity. For instance, H NMR chemical shifts for benzimidazole protons typically appear in the range of 7.1–8.3 ppm, while alkyl substituents (e.g., isobutyl or methyl groups) resonate at 1.2–2.7 ppm .
Q. How can researchers optimize reaction conditions for benzimidazole derivatives to improve yield and selectivity?
- Methodology :
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling reactions, as seen in the reduction of nitro groups to amines (85% yield) .
Temperature control : Reflux conditions (e.g., 80–120°C) are critical for cyclization steps .
- Example : Substituent positioning (e.g., nitro or methoxy groups) on the benzene ring affects electronic density and reaction rates .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic and nonlinear optical (NLO) properties of this compound?
- DFT Studies : Use density functional theory (B3LYP/6-31G* or 6-311++G(d,p)) to calculate frontier molecular orbitals (FMOs), hyperpolarizability (), and dipole moments. For example, nitro-substituted benzimidazoles exhibit high values (e.g., 6-nitro derivatives: esu), making them promising NLO materials .
- NBO Analysis : Investigate charge transfer interactions between substituents (e.g., electron-withdrawing groups) and the benzimidazole core to explain enhanced NLO responses .
Q. How can in-silico molecular docking and ADMET analysis guide the pharmacological evaluation of this compound?
- Docking Protocols :
Target selection : EGFR or COX-2 are common targets for benzimidazole-based inhibitors.
Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., docking scores ≤ -8.0 kcal/mol indicate strong binding) .
- ADMET Profiling :
- Use tools like SwissADME or PreADMET to predict bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., Ames test for mutagenicity) .
Q. How should researchers address contradictory data in cytotoxicity assays for benzimidazole derivatives?
- Case Study : If a compound shows high in-silico binding affinity but low in-vitro cytotoxicity:
Re-evaluate assay conditions : Check cell line specificity (e.g., HeLa vs. MCF-7) and incubation time (48–72 hr).
Solubility issues : Poor aqueous solubility may limit bioavailability. Use DMSO as a co-solvent (<1% v/v) to improve dissolution .
Metabolic stability : Perform microsomal stability assays to identify rapid degradation pathways .
Methodological Considerations
Q. What structural modifications enhance the biological activity of this compound?
- Substituent Effects :
- Electron-donating groups (e.g., -OCH) improve membrane permeability but may reduce target binding.
- Bulky groups (e.g., isobutyl) enhance steric hindrance, potentially improving selectivity for hydrophobic binding pockets .
Q. How can vibrational spectroscopy (FT-IR) distinguish between tautomeric forms of benzimidazole derivatives?
- Key Peaks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
